Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-
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Overview
Description
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids. This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired diazocine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- undergoes various types of chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted analogues .
Scientific Research Applications
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- has several scientific research applications:
Chemistry: It serves as a scaffold for the design of new bioactive molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to effects such as cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to interact with a range of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Dibenzoazepines
- Dibenzothiazepines
- Tröger’s base analogues
Uniqueness
What sets Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- apart from similar compounds is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H18N2O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6,12-diphenylbenzo[c][1,5]benzodiazocine-2,8-diol |
InChI |
InChI=1S/C26H18N2O2/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16,29-30H |
InChI Key |
POGVQDLDZWXSED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=NC4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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